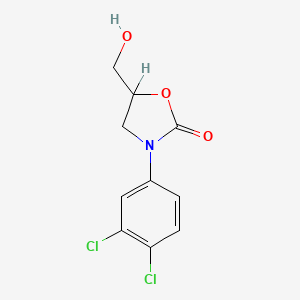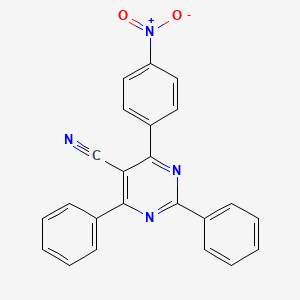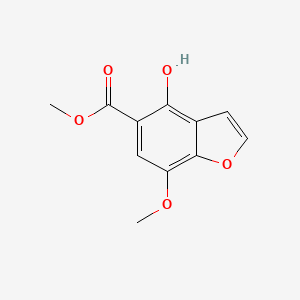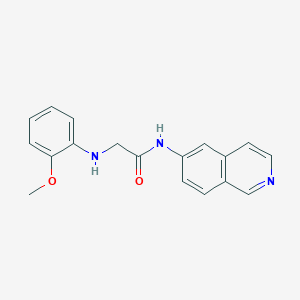
N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isoquinoline ring and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the isoquinoline derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be compared with other similar compounds such as:
N-(Isoquinolin-6-yl)-2-((2-hydroxyphenyl)amino)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
N-(Isoquinolin-6-yl)-2-((2-chlorophenyl)amino)acetamide: The presence of a chlorine atom can significantly change the compound’s chemical properties and interactions.
N-(Isoquinolin-6-yl)-2-((2-nitrophenyl)amino)acetamide: The nitro group introduces electron-withdrawing effects, impacting the compound’s stability and reactivity.
The uniqueness of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920513-61-7 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-12-18(22)21-15-7-6-14-11-19-9-8-13(14)10-15/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
ABZKMSMZLJKKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


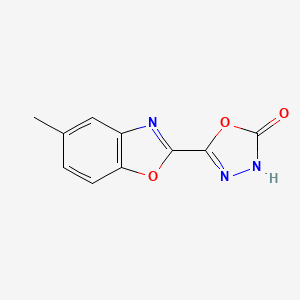
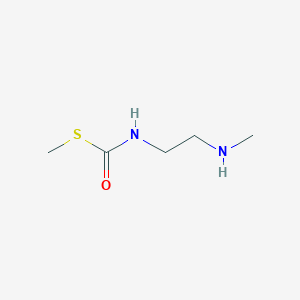
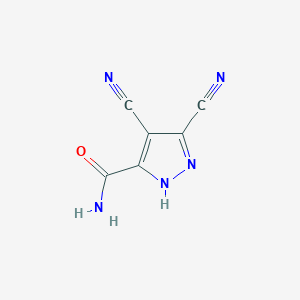
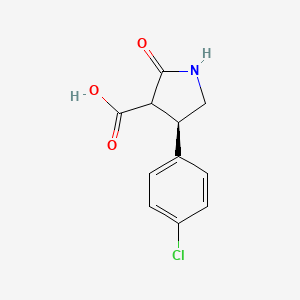

![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
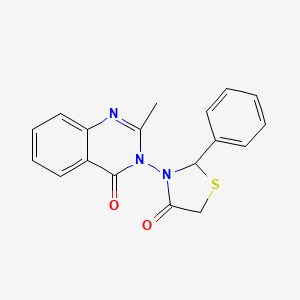
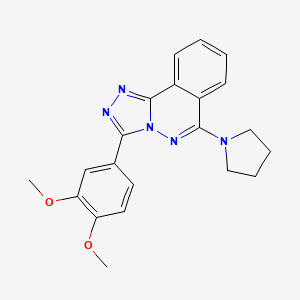
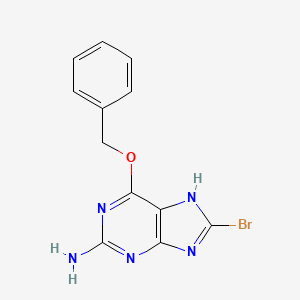
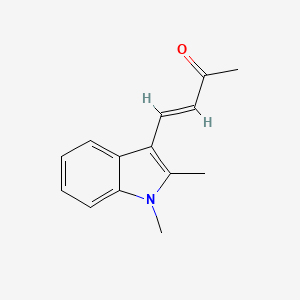
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
